molecular formula C9H12N4 B2358961 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine CAS No. 1216202-12-8

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine

Cat. No.: B2358961
CAS No.: 1216202-12-8
M. Wt: 176.223
InChI Key: CGSQZZPEMBEGHE-UHFFFAOYSA-N
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Description

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as flash column chromatography or automated systems like the Biotage ‘Isolera One’ system .

Chemical Reactions Analysis

Types of Reactions

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Overview

The compound 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine, commonly referred to in scientific literature by its IUPAC name, is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry. This article explores its synthesis, biological activities, and applications in various fields, particularly focusing on its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound operates are still under investigation but may involve modulation of signaling pathways associated with cancer progression .

Neurological Applications

The compound has been explored for its potential in treating neurological disorders. Triazolo derivatives have been reported to exhibit neuroprotective effects and may aid in the treatment of conditions such as anxiety and depression. The underlying pharmacological mechanisms often involve interaction with neurotransmitter systems and modulation of neuroinflammatory responses .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of triazolo-pyridine derivatives. Compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Escherichia coli and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related triazolo compound significantly inhibited the growth of breast cancer cells in vitro. The study utilized a series of assays to evaluate cell viability and apoptosis rates. Results indicated a dose-dependent response with IC50 values suggesting potent anticancer activity .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers administered a triazolo derivative to animal models subjected to induced neurotoxicity. Behavioral tests showed improvements in cognitive function and reduced markers of oxidative stress in brain tissues compared to control groups .

Mechanism of Action

The mechanism of action of 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in inflammatory and immune responses . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry research.

Biological Activity

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₈H₁₁N₄
  • Molecular Weight : 165.20 g/mol

The structure includes a triazolo-pyridine moiety which is known for contributing to various biological activities.

Research indicates that derivatives of triazolo[4,3-a]pyridine can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). This modulation has implications for treating neurological and psychiatric disorders by enhancing synaptic transmission and neuroprotection .

Antitumor Activity

A study conducted on various derivatives of the triazolo[4,3-a]pyridine scaffold demonstrated notable antitumor effects. The compounds exhibited cytotoxicity against different cancer cell lines, with some derivatives showing IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

CompoundCell LineIC₅₀ (µM)Reference
1A-431<10
2Jurkat<5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against various pathogens, including Cryptosporidium species. The EC₅₀ values for these activities were promising, indicating potential for further development as an antimicrobial agent .

Case Study 1: Neurological Applications

In a preclinical model assessing the effects of triazolo-pyridine derivatives on anxiety and depression-like behaviors, the compound demonstrated significant anxiolytic effects. The findings suggest that these compounds could be beneficial in managing anxiety disorders through modulation of glutamate signaling pathways .

Case Study 2: Cancer Treatment

A series of synthesized triazolo-pyridine analogs were tested in vivo for their antitumor efficacy. Results indicated that certain analogs not only inhibited tumor growth but also reduced metastasis in mouse models. This underscores the therapeutic potential of this chemical class in oncology .

Safety Profile and Toxicity

While the biological activities are promising, safety assessments are crucial. Initial studies suggest that some derivatives may exhibit cardiotoxicity at higher concentrations due to hERG channel inhibition. This necessitates careful evaluation during drug development to mitigate potential risks associated with cardiac side effects .

Properties

IUPAC Name

2-(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-7-3-2-6-13-8(4-5-10)11-12-9(7)13/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSQZZPEMBEGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NN=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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